N-(3-methoxyphenyl)piperidin-4-amine
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Overview
Description
N-(3-Methoxyphenyl)piperidin-4-amine: is an organic compound characterized by a piperidine ring substituted with a 3-methoxyphenyl group at the nitrogen atom and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method to synthesize N-(3-methoxyphenyl)piperidin-4-amine involves the reductive amination of 3-methoxybenzaldehyde with piperidin-4-amine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol under mild conditions.
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Nucleophilic Substitution: : Another approach is the nucleophilic substitution of 4-chloropiperidine with 3-methoxyaniline. This reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents and catalysts is optimized to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(3-Methoxyphenyl)piperidin-4-amine can undergo oxidation reactions, typically forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF or sodium hydride in tetrahydrofuran (THF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-methoxyphenyl)piperidin-4-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering insights into new therapeutic targets.
Medicine
This compound is investigated for its potential use in drug development. Its structure suggests it could interact with central nervous system receptors, making it a candidate for the development of treatments for neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which N-(3-methoxyphenyl)piperidin-4-amine exerts its effects depends on its interaction with molecular targets such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact pathways involved can vary based on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)piperidin-4-amine: Similar structure but with a methyl group instead of a methoxy group.
N-(4-Methoxyphenyl)piperidin-4-amine: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
N-(3-Methoxyphenyl)piperidin-4-ol: Similar structure but with a hydroxyl group at the 4-position of the piperidine ring.
Uniqueness
N-(3-Methoxyphenyl)piperidin-4-amine is unique due to the presence of both a methoxy group on the phenyl ring and an amine group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(3-methoxyphenyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10/h2-4,9-10,13-14H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBGXRQAIQTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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